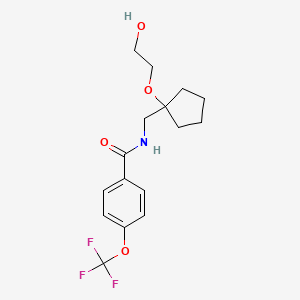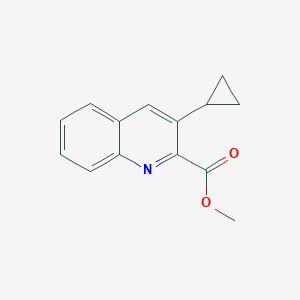
Methyl 3-cyclopropylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyclopropylquinoline-2-carboxylate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of Methyl 3-cyclopropylquinoline-2-carboxylate is not fully understood. However, it has been proposed that this compound acts by inhibiting different enzymes and proteins that are involved in various cellular processes. For instance, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
Methyl 3-cyclopropylquinoline-2-carboxylate has been found to exhibit different biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. Furthermore, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in various physiological processes.
実験室実験の利点と制限
Methyl 3-cyclopropylquinoline-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anticancer activity against different cancer cell lines, which makes it a potential drug candidate for the treatment of cancer. Another advantage is that it exhibits neuroprotective activity against Parkinson's disease, which makes it a potential drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of Methyl 3-cyclopropylquinoline-2-carboxylate. One direction is to study its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Moreover, it would be interesting to study the structure-activity relationship of this compound to design more potent and selective analogs. Finally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo to assess its safety and efficacy.
合成法
Methyl 3-cyclopropylquinoline-2-carboxylate has been synthesized using different methods. One of the most widely used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine. The cyclic imine is then reduced to form the desired compound. Another method involves the condensation of 3-cyclopropylquinoline with ethyl chloroformate to form the desired compound.
科学的研究の応用
Methyl 3-cyclopropylquinoline-2-carboxylate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity against different cancer cell lines. In addition, it has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease. Moreover, it has been found to exhibit neuroprotective activity against Parkinson's disease.
特性
IUPAC Name |
methyl 3-cyclopropylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)13-11(9-6-7-9)8-10-4-2-3-5-12(10)15-13/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVZHXILYNANN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

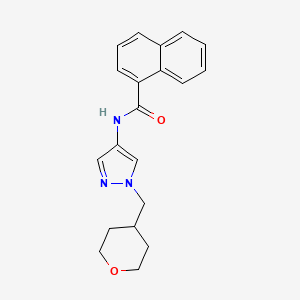
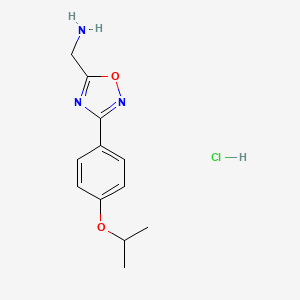
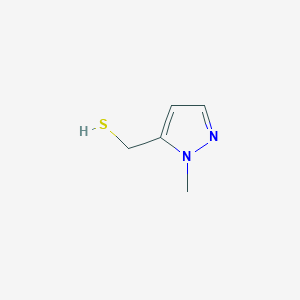
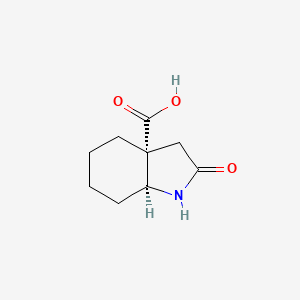

![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)
![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)
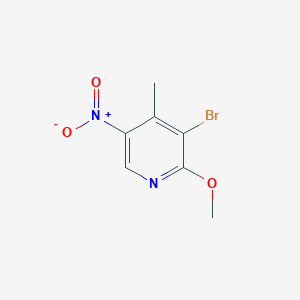

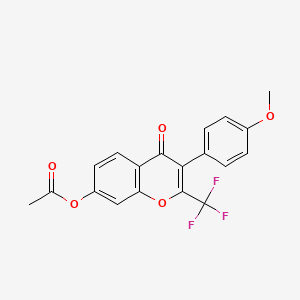
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)

